Methyl 7-cyclopropyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate
Overview
Description
Methyl 7-cyclopropyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of Methyl 7-cyclopropyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate involves multiple steps
- Synthetic Routes and Reaction Conditions:
- The synthesis begins with the formation of the pyrido[2,3-d]pyrimidine core through a cyclization reaction.
- The cyclopropyl group is introduced via a cyclopropanation reaction.
- The piperidine moiety is added through a nucleophilic substitution reaction.
- The final product is obtained after esterification and purification steps.
- Industrial Production Methods:
- Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity.
- Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are used for purification.
Chemical Reactions Analysis
Methyl 7-cyclopropyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
- Oxidation typically affects the piperidine moiety, leading to the formation of N-oxides.
- Reduction:
- Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
- This process can reduce the carbonyl groups to alcohols.
- Substitution:
- Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
- Common reagents include alkyl halides and amines.
Scientific Research Applications
Methyl 7-cyclopropyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
- Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form new chemical entities.
- Biology:
- Investigated for its potential as a biochemical probe.
- Used in studies to understand enzyme-substrate interactions.
- Medicine:
- Explored for its potential therapeutic effects, particularly in cancer research.
- Studied for its ability to inhibit specific enzymes involved in disease pathways.
- Industry:
- Utilized in the development of new materials with specific properties.
- Potential applications in the pharmaceutical industry for drug development.
Mechanism of Action
The mechanism of action of Methyl 7-cyclopropyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets:
- Molecular Targets:
- The compound targets enzymes involved in cellular processes, such as kinases and proteases.
- It binds to the active site of these enzymes, inhibiting their activity.
- Pathways Involved:
- The inhibition of these enzymes can disrupt signaling pathways that are crucial for cell proliferation and survival.
- This can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl 7-cyclopropyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate can be compared with other similar compounds:
- Similar Compounds:
- Uniqueness:
- The presence of the cyclopropyl group and the specific arrangement of functional groups make it unique.
- Its ability to interact with multiple molecular targets sets it apart from other compounds.
Properties
IUPAC Name |
methyl 7-cyclopropyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O5/c1-16-8-6-7-13-28(16)21(31)15-29-24(32)22-19(25(33)35-2)14-20(17-11-12-17)27-23(22)30(26(29)34)18-9-4-3-5-10-18/h3-5,9-10,14,16-17H,6-8,11-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGASRCSFYJSRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C(=O)C3=C(N=C(C=C3C(=O)OC)C4CC4)N(C2=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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